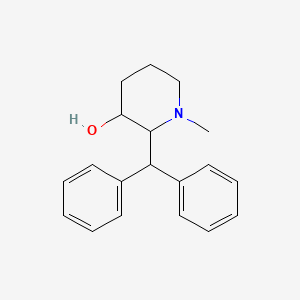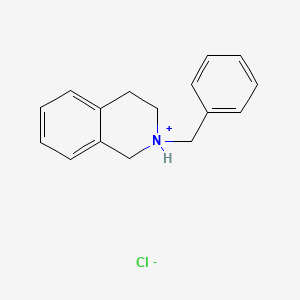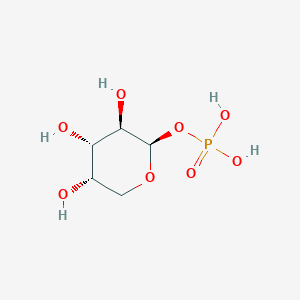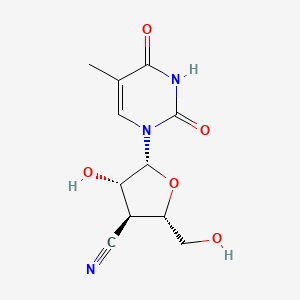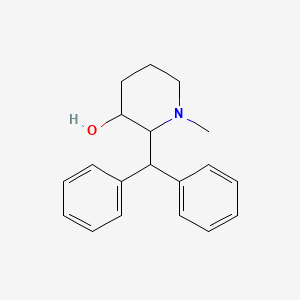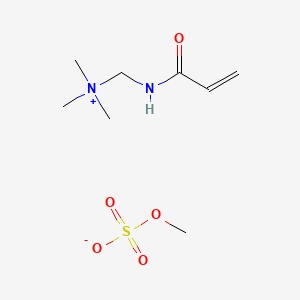
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is a chemical compound with the molecular formula C8H18N2O5S and a molecular weight of 254.30392 g/mol . This compound is known for its unique structure, which includes an ammonium group, an oxoallyl group, and a methyl sulphate group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethylamine and methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(methacryloyloxyethyl)ammonium methyl sulphate: Similar in structure but with a methacryloyloxyethyl group instead of an oxoallyl group.
Trimethyl(2-(2-methyl-1-oxoallyl)amino)propylammonium methyl sulphate: Another related compound with a different substitution pattern.
Uniqueness
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
79820-01-2 |
|---|---|
Molekularformel |
C8H18N2O5S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
Verwandte CAS-Nummern |
65505-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


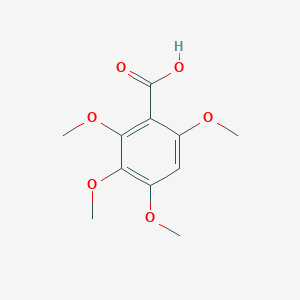
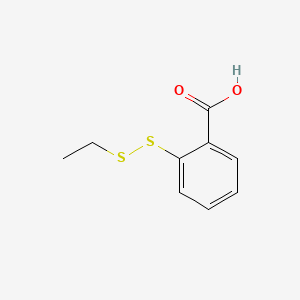
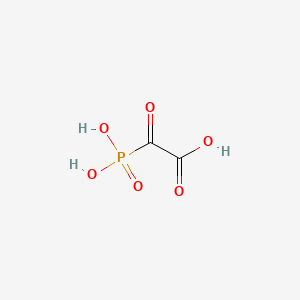
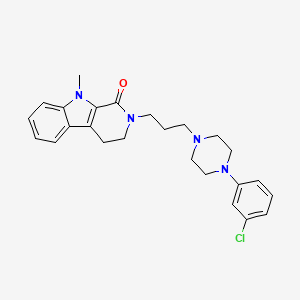
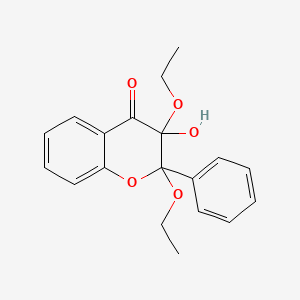
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
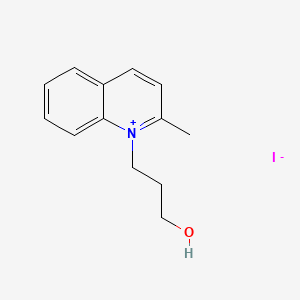
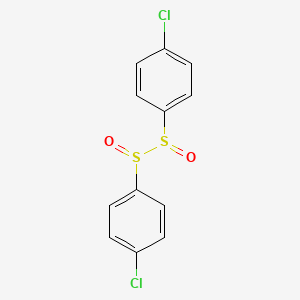
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
